molecular formula C14H13N3O2S2 B2939120 2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1235321-60-4

2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Cat. No. B2939120
M. Wt: 319.4
InChI Key: KDMNPFBYZNFOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. MTT is a tetrazolium salt that is used to measure the viability of cells in vitro. It is a popular reagent in the field of cell biology and is used to assess the effects of various chemical and biological agents on cell proliferation and metabolism.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized various derivatives of thiazole compounds, including those with similarities to the requested compound, to explore their anticancer, antimicrobial, and other biological activities. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested their anticancer activities against a panel of human tumor cell lines, finding some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, Gautam et al. (2013) described the synthesis and crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, showcasing the compound's structural features through X-ray crystallographic studies (Gautam et al., 2013).

Biological Activity and Pharmacological Potential

The exploration of thiazole derivatives for their biological activity has been a significant area of research. Studies have evaluated these compounds for their anticancer, antimicrobial, and anti-Helicobacter pylori activities. For example, Katsura et al. (1997) synthesized 2-(alkylguanidino)-4-[5-(acetamidomethyl)furan-2-yl]thiazoles and related compounds, evaluating their antimicrobial activity against Helicobacter pylori and their potential as gastric antisecretory and histamine H2-receptor antagonist agents (Katsura et al., 1997).

Mechanistic Insights and Chemical Properties

Research has also delved into the chemical properties and reaction mechanisms involving thiazole derivatives. Obydennov et al. (2013) investigated the influence of solvent and substituents on the reaction of N-alkylthioacetamides with dimethyl acetylenedicarboxylate, leading to the synthesis of functionalized thiophenes containing an exocyclic double bond, which adds to the understanding of the chemical behavior of thiazole derivatives (Obydennov et al., 2013).

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-8-12(21-9(2)15-8)6-13(18)17-14-16-10(7-20-14)11-4-3-5-19-11/h3-5,7H,6H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNPFBYZNFOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

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